molecular formula C9H11N3O6S B2698556 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid CAS No. 872319-69-2

3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid

Cat. No.: B2698556
CAS No.: 872319-69-2
M. Wt: 289.26
InChI Key: OTQNKYDXGJZBNB-UHFFFAOYSA-N
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Description

3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a nitro (-NO₂) group at the 2-position and a sulfamoyl (-SO₂NH₂) group at the 4-position on the phenyl ring.

Properties

IUPAC Name

3-(2-nitro-4-sulfamoylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O6S/c10-19(17,18)6-1-2-7(8(5-6)12(15)16)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14)(H2,10,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQNKYDXGJZBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid typically involves the nitration of a suitable aromatic precursor followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is usually purified through crystallization or chromatography techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Key Observations:

  • Hydroxyl vs. Sulfamoyl/Nitro Groups: The 4-hydroxyl substitution (as in 3-[(4-hydroxyphenyl)amino]propanoic acid) confers broad-spectrum antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa . In contrast, sulfamoyl and nitro groups may enhance selectivity for eukaryotic targets (e.g., cancer cells) due to altered hydrophobicity and electronic profiles .

Pharmacokinetic and ADME Properties

In silico ADME predictions for 3-[(4-hydroxyphenyl)amino]propanoic acid derivatives highlight favorable gastrointestinal absorption and moderate blood-brain barrier permeability. However, nitro-substituted analogs like 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid are predicted to exhibit:

  • Higher Metabolic Stability : The nitro group may reduce cytochrome P450-mediated oxidation compared to hydroxylated analogs .
  • Reduced Solubility : Increased logP values due to the nitro group could limit aqueous solubility, necessitating formulation optimization.

Biological Activity

3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid (CAS No. 872319-69-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a propanoic acid backbone substituted with a nitro group and a sulfamoylphenyl moiety. Its chemical formula is C11H12N4O4S, and it has unique properties that influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong bactericidal properties.

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.6 - 31.2Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of cell wall synthesis

The compound's mechanism involves the inhibition of key metabolic pathways, leading to bacterial cell death. Studies have shown that it may interfere with nucleic acid synthesis and peptidoglycan production, crucial for bacterial cell wall integrity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group under physiological conditions, forming reactive intermediates that interact with cellular components.
  • Sulfamoyl Group Interactions : The sulfamoyl group may enhance solubility and facilitate interactions with target biomolecules.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its antimicrobial and anti-inflammatory effects .

Research Findings

Several studies have focused on the biological activity of this compound:

  • A study published in MDPI demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
  • Another research article emphasized its role in modulating inflammatory pathways, suggesting further investigation into its use for inflammatory conditions .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A clinical trial assessed the efficacy of this compound against various bacterial infections in patients with compromised immune systems. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Case Study on Anti-inflammatory Effects :
    • In vitro studies showed that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential utility in treating chronic inflammatory diseases.

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